N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyridine ring substituted with chloro and trifluoromethyl groups, linked via an aminoethyl chain to an isoxazolecarboxamide core. The isoxazole ring is further substituted with a methyl group and a phenyl ring. The trifluoromethyl and chloro groups enhance electronegativity and metabolic stability, while the isoxazole ring contributes to rigidity and binding affinity .
Properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O2/c1-11-15(16(27-29-11)12-5-3-2-4-6-12)18(28)25-8-7-24-17-14(20)9-13(10-26-17)19(21,22)23/h2-6,9-10H,7-8H2,1H3,(H,24,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAGEMCQENPSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of pathogens such as botrytis spp, Sclerotinia spp, and Monilia spp, as well as against powdery mildews and some leaf spot diseases in a broad range of crops.
Mode of Action
It’s known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of similar compounds.
Biochemical Analysis
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as succinate dehydrogenase, a key component of the mitochondrial respiratory chain. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and thereby disrupting the electron transport chain. This interaction is characterized by strong binding affinity due to the presence of the trifluoromethyl group, which enhances the compound’s lipophilicity and binding efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, particularly those involved in oxidative phosphorylation. The inhibition of succinate dehydrogenase leads to a decrease in ATP production, affecting cellular metabolism and energy homeostasis. Additionally, this compound can modulate gene expression by affecting transcription factors that respond to changes in cellular energy levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to penetrate cellular membranes and reach intracellular targets. Upon binding to succinate dehydrogenase, it induces conformational changes that inhibit the enzyme’s activity. This inhibition disrupts the electron transport chain, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS), which can further affect cellular functions .
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a synthetic compound that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H13ClF3N4O2
- Molecular Weight : 398.74 g/mol
- CAS Number : 478262-14-5
The compound is known to interact with specific biological targets, primarily focusing on its role as an inhibitor of various enzymes and receptors involved in disease pathways. Its structural features allow it to modulate biological processes effectively:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in lipid metabolism, particularly acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism and has implications in cancer and neurodegenerative diseases .
- Receptor Modulation : It may also act on receptors associated with inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effects on human neuroblastoma SH-SY5Y cells, demonstrating significant inhibitory activity against cell proliferation .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vivo studies indicated that it could reduce inflammation markers in animal models, suggesting its utility in managing conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Case Study: Neuroblastoma Treatment
In a controlled study, the compound was administered to mice with induced neuroblastoma. Results demonstrated a marked reduction in tumor size and improved survival rates compared to controls. The mechanism was attributed to the inhibition of AC activity, leading to altered sphingolipid metabolism which is crucial for tumor growth .
Case Study: Inflammatory Response Modulation
Another study investigated the compound's effect on inflammatory markers in a rat model of arthritis. The treatment group exhibited significantly lower levels of TNF-alpha and IL-6 compared to untreated controls, indicating its potential as an anti-inflammatory therapeutic agent .
Comparison with Similar Compounds
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structural Similarities : Contains the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and halogenated aromatic rings.
- Key Differences : Replaces the isoxazolecarboxamide with a benzamide moiety and introduces a difluorophenyl group.
- Functional Impact : Fluazuron is a chitin synthesis inhibitor used as an acaricide. The benzamide group may enhance solubility compared to the isoxazolecarboxamide, while the difluorophenyl substituent increases lipophilicity .
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide
- Structural Similarities: Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and aminoethyl linker.
- Key Differences: Incorporates a benzenesulfonamide group and a hydrazinocarbonyl-substituted dihydroisoxazole.
- The hydrazine moiety may confer chelating properties, altering metal-binding behavior compared to the target compound .
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(MorpholinoMethyl)phenyl)isoxazole-3-carboxamide
- Structural Similarities : Retains the isoxazolecarboxamide core.
- Key Differences: Substitutes the pyridine ring with a benzyloxy-isopropylphenyl group and adds a morpholinomethylphenyl substituent.
3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide
- Structural Similarities : Features an isoxazolecarboxamide scaffold with a methyl group.
- Key Differences : Replaces the pyridine ring with a chlorophenyl group and introduces a pyrrolidinyl-thiophene ethyl chain.
- Functional Impact : The thiophene and pyrrolidine groups may improve CNS penetration, suggesting neurological applications. The chlorophenyl substituent could alter cytochrome P450 interactions .
Research Findings and Implications
- Structural-Activity Relationships (SAR): The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is critical for bioactivity in agrochemicals, as seen in fluazuron . Isoxazolecarboxamide derivatives with morpholine or thiophene substituents exhibit improved solubility or CNS penetration, respectively .
Limitations in Current Data :
- Experimental data on the target compound’s toxicity, pharmacokinetics, and specific biological targets are absent in the provided evidence.
- Predictive models (e.g., XGBoost) could fill gaps in property prediction but require validation .
Q & A
Q. What are the key structural features of this compound, and how do they influence synthetic strategies?
The compound contains three critical moieties:
- A 5-methyl-3-phenylisoxazole-4-carboxamide core , which requires regioselective cyclization (e.g., via [3+2] cycloaddition of nitrile oxides with alkynes) .
- A 3-chloro-5-(trifluoromethyl)pyridinyl group , synthesized via halogenation/trifluoromethylation of pyridine derivatives .
- An ethylamino linker , formed through nucleophilic substitution or reductive amination . Synthetic challenges include maintaining steric control during coupling reactions and ensuring purity of intermediates (e.g., via HPLC) .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- ¹H/¹³C/¹⁹F NMR : Assign peaks for trifluoromethyl (-CF₃, δ ~ -60 ppm in ¹⁹F NMR), pyridinyl protons, and isoxazole ring protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- HPLC : Validate purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What solvents and catalysts are optimal for amide bond formation in this compound?
- Coupling agents : EDCI/HOBt or DCC/DMAP in anhydrous DMF or dichloromethane .
- Temperature : Reactions typically proceed at 0–25°C to minimize side products .
- Workup : Acid-base extraction to isolate the amide product .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization?
- Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity for cyclization steps .
- Reaction path search algorithms identify optimal conditions (e.g., solvent, catalyst) by analyzing activation energies .
- Machine learning models trained on analogous heterocyclic systems (e.g., pyrazole/isoxazole derivatives) can prioritize synthetic routes .
Q. How to address contradictions in reported biological activity data?
- Re-evaluate assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. CHO), concentrations, and controls .
- Purity verification : Impurities >2% (e.g., unreacted intermediates) may skew dose-response curves .
- Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm configuration (e.g., if racemization occurs during synthesis) .
Q. What strategies improve metabolic stability for in vivo studies?
- Isosteric replacement : Substitute the ethylamino linker with a cyclopropyl group to reduce oxidative metabolism .
- Deuterium labeling : Introduce deuterium at benzylic positions to prolong half-life .
- Prodrug design : Mask the carboxamide as an ester for enhanced bioavailability .
Q. How to analyze structure-activity relationships (SAR) for agrochemical applications?
- Bioisosterism : Replace the trifluoromethyl group with chlorine or methylsulfonyl to assess pesticidal activity .
- Fragment-based screening : Test truncated analogs (e.g., isolated pyridinyl or isoxazole fragments) to identify pharmacophores .
- Molecular docking : Map interactions with target enzymes (e.g., acetylcholinesterase for insecticides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
